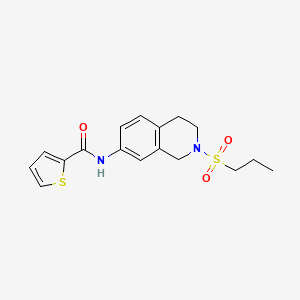
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is an organic compound that has captured the attention of researchers due to its unique structure and potential applications in various scientific fields. This molecule features a fusion of a tetrahydroisoquinoline core with a thiophene ring, both of which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, a multi-step process is often employed. One common method involves the initial preparation of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, followed by coupling with thiophene-2-carboxylic acid through amide bond formation. Reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the compound can be produced using a continuous flow synthesis process to enhance yield and purity. The key steps include:
Preparation of intermediates under controlled temperature and pressure.
Coupling reactions using automated reactors.
Purification through chromatographic techniques to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to undergo several chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : With reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Especially nucleophilic substitution at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at elevated temperatures.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Nucleophilic agents in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products from these reactions include oxidized sulfone derivatives, reduced amine forms, and various substituted thiophene compounds, depending on the specific reaction pathway.
科学的研究の応用
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has significant scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Industry: : Utilized in the development of advanced materials with unique electronic properties.
作用機序
Mechanism
The compound exerts its effects through interaction with specific molecular targets, often involving the inhibition or activation of enzymes. The sulfonyl group plays a crucial role in binding to active sites, while the thiophene ring enhances the compound's stability and interaction with hydrophobic regions.
Molecular Targets and Pathways
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to target pathways involved in cellular signaling and metabolic regulation. Key molecular targets include kinases, proteases, and other enzymes critical to these pathways.
類似化合物との比較
Comparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide with other similar compounds highlights its unique properties:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Features a methylsulfonyl group, resulting in different reactivity and binding characteristics.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Similar structure but with an ethyl group, affecting its solubility and interaction with biological targets.
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Contains a butyl chain, leading to variations in its physical properties and chemical reactivity.
This compound stands out due to its balanced hydrophobic and hydrophilic characteristics, making it a versatile compound in scientific research and industrial applications.
Here's what I came up with—what do you think?
特性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMVAZUHXPZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
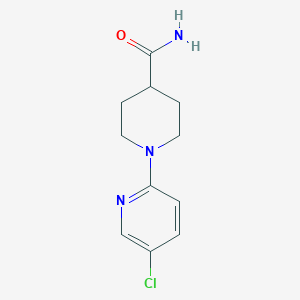
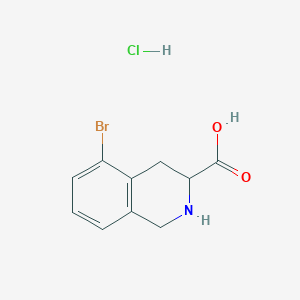
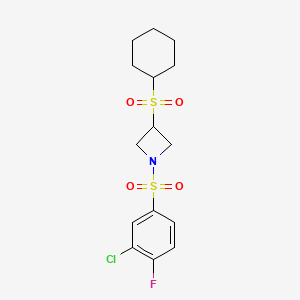
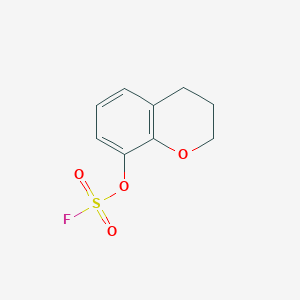
![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2887244.png)
![N-(3,4-dimethylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2887245.png)
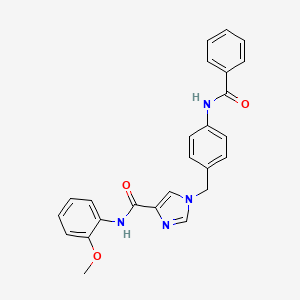
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
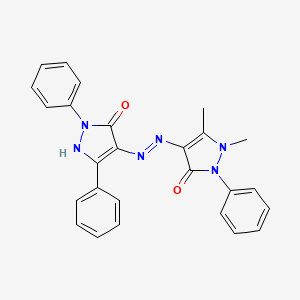
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)
